molecular formula C17H20ClNO3 B13841029 Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-44-7

Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13841029
CAS No.: 1227610-44-7
M. Wt: 321.8 g/mol
InChI Key: NXEXXUZGFNSPPL-UHFFFAOYSA-N
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Description

Benzyl 2-(chlorocarbonyl)-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with a complex structure that includes a spirocyclic nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable spirocyclic ketone to form the spirocyclic amine intermediate. This intermediate is then reacted with phosgene to introduce the chlorocarbonyl group, followed by esterification with benzyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a corresponding alcohol.

Scientific Research Applications

Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Properties

CAS No.

1227610-44-7

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

benzyl 2-carbonochloridoyl-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H20ClNO3/c18-15(20)14-10-17(11-14)6-8-19(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

NXEXXUZGFNSPPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)C(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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